molecular formula C12H11F3O B14233417 2-Buten-1-one, 3-methyl-1-[4-(trifluoromethyl)phenyl]- CAS No. 574734-22-8

2-Buten-1-one, 3-methyl-1-[4-(trifluoromethyl)phenyl]-

Cat. No.: B14233417
CAS No.: 574734-22-8
M. Wt: 228.21 g/mol
InChI Key: YMNGELYMDBWYRJ-UHFFFAOYSA-N
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Description

2-Buten-1-one, 3-methyl-1-[4-(trifluoromethyl)phenyl]- is an organic compound with a complex structure that includes a butenone backbone and a trifluoromethyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Buten-1-one, 3-methyl-1-[4-(trifluoromethyl)phenyl]- can be achieved through several methods. One common approach involves the condensation of benzaldehyde with butanone in the presence of dry, gaseous hydrogen chloride at low temperatures . This reaction forms the desired product through a series of steps that include the formation of an intermediate enolate and subsequent aldol condensation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as distillation, crystallization, or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-Buten-1-one, 3-methyl-1-[4-(trifluoromethyl)phenyl]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring, leading to a wide range of derivatives.

Scientific Research Applications

2-Buten-1-one, 3-methyl-1-[4-(trifluoromethyl)phenyl]- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-Buten-1-one, 3-methyl-1-[4-(trifluoromethyl)phenyl]- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity for certain targets, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the trifluoromethyl group in 2-Buten-1-one, 3-methyl-1-[4-(trifluoromethyl)phenyl]- distinguishes it from similar compounds. This group can significantly alter the compound’s chemical properties, such as its reactivity and binding affinity, making it unique and valuable for specific applications.

Properties

CAS No.

574734-22-8

Molecular Formula

C12H11F3O

Molecular Weight

228.21 g/mol

IUPAC Name

3-methyl-1-[4-(trifluoromethyl)phenyl]but-2-en-1-one

InChI

InChI=1S/C12H11F3O/c1-8(2)7-11(16)9-3-5-10(6-4-9)12(13,14)15/h3-7H,1-2H3

InChI Key

YMNGELYMDBWYRJ-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)C1=CC=C(C=C1)C(F)(F)F)C

Origin of Product

United States

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